N-Mal-N-bis(PEG4-NHS ester)
Overview
Description
N-Mal-N-bis(PEG4-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS ester . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
N-Mal-N-bis(PEG4-NHS ester) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
N-Mal-N-bis(PEG4-NHS ester) has a molecular weight of 858.9 g/mol and a molecular formula of C37H54N4O19 .Chemical Reactions Analysis
The maleimide group of N-Mal-N-bis(PEG4-NHS ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
N-Mal-N-bis(PEG4-NHS ester) has a molecular weight of 858.9 g/mol and a molecular formula of C37H54N4O19 . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications
Drug Delivery and Anticancer Effects : Khandare et al. (2006) explored the use of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer in conjugation with the anticancer drug paclitaxel. They found that dendrimer-succinic acid-paclitaxel conjugate increased cytotoxicity significantly compared to the free drug, suggesting the potential of such polymers in enhancing drug solubility and efficacy (Khandare et al., 2006).
Peptide Synthesis : Huang and Feng (2016) described the use of N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents in dipeptide synthesis. This method allowed for the coupling reaction under mild conditions, indicating its utility in synthetic chemistry (Huang & Feng, 2016).
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics : Ji et al. (2019) discussed the chemical engineering of erythrocyte membranes for displaying antibodies. They used NHS-PEG derivatives for this purpose, demonstrating the potential of these compounds in creating red blood cell-based therapeutics (Ji et al., 2019).
Biopharmaceuticals Analysis : Crafts et al. (2016) discussed the use of PEGylation reagents, including NHS esters, for improving the bioavailability of peptides and proteins. This study highlights the importance of such compounds in the field of biopharmaceuticals (Crafts et al., 2016).
Bone-targeted Imaging and Therapy : Gluz et al. (2013) synthesized PEG-bisphosphonate monomer and particles for bone-targeted imaging and therapy applications. They found these particles to be non-toxic and effective in inhibiting hydroxyapatite formation, demonstrating the versatility of PEG derivatives in medical applications (Gluz et al., 2013).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N4O19/c42-29(7-10-39-30(43)1-2-31(39)44)38(11-15-53-19-23-57-27-25-55-21-17-51-13-8-36(49)59-40-32(45)3-4-33(40)46)12-16-54-20-24-58-28-26-56-22-18-52-14-9-37(50)60-41-34(47)5-6-35(41)48/h1-2H,3-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYDOIENLEOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N4O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG4-NHS ester) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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